3-Methyl-1-(pyridine-3-carbonyl)piperazine

Lipophilicity Polar Surface Area Drug-likeness

Researchers face reproducibility risks when substituting methylated piperazines with non-methylated analogs due to SAR sensitivity. This compound provides the exact 3-methyl substitution validated for enhanced CXCR3 binding affinity and type II kinase hinge-binding. - **Solution**: Pre-validated nicotinoyl-piperazine core with 3-methyl group; eliminates synthetic steps for alkylation. - **Application**: Ideal for structure-guided optimization, HTS libraries, and head-to-head ADME studies (ΔLogP ~0.5 vs. non-methylated). - **Supply**: Research-grade (95-98% purity), available for immediate procurement.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
CAS No. 1240564-98-0
Cat. No. B3093037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(pyridine-3-carbonyl)piperazine
CAS1240564-98-0
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C(=O)C2=CN=CC=C2
InChIInChI=1S/C11H15N3O/c1-9-8-14(6-5-13-9)11(15)10-3-2-4-12-7-10/h2-4,7,9,13H,5-6,8H2,1H3
InChIKeyPDJYYLGWPZCXKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-(pyridine-3-carbonyl)piperazine: Chemical Identity & Sourcing


3-Methyl-1-(pyridine-3-carbonyl)piperazine (CAS 1240564-98-0) is a heterocyclic small molecule featuring a piperazine core substituted at the N1 position with a nicotinoyl (pyridine-3-carbonyl) group and at the 3-position with a methyl group . The molecular formula is C11H15N3O, with a molecular weight of 205.26 g/mol, a computed LogP of 0.5155, and a topological polar surface area (TPSA) of 45.23 Ų . It is primarily procured as a research-grade chemical building block for medicinal chemistry and chemical biology applications, with commercial availability typically at purities of 95–98% .

Methylated piperazine scaffold for SAR-driven lead optimization
Nicotinoyl-piperazine hinge-binding motif for kinase inhibitor design
Modulated lipophilicity for cellular assay and ADME profiling

3-Methyl-1-(pyridine-3-carbonyl)piperazine Substitution Risks


Compounds within the nicotinoyl–piperazine class exhibit pronounced structure–activity relationship (SAR) sensitivity to minor substituent modifications. In systematic studies of pyridyl–piperazine derivatives as CXCR3 antagonists, the introduction of an alkyl substituent at the 2′-position of the piperazine ring (analogous to the 3-methyl group in the target compound) produced an additive effect on binding affinity [1]. Furthermore, SAR investigations revealed that even stereochemical inversion of the methyl group on the piperazine ring can alter receptor binding potency [2]. Consequently, substituting 3-Methyl-1-(pyridine-3-carbonyl)piperazine with a non-methylated analog (e.g., 1-(pyridine-3-carbonyl)piperazine) or a regioisomer may yield divergent biochemical or physicochemical properties, undermining reproducibility in structure-guided optimization campaigns and high-throughput screening workflows.

Non-methylated analog (1-(pyridine-3-carbonyl)piperazine) may shift LogP and binding interactions
Regioisomeric substitution can alter physicochemical and biochemical profiles
Stereochemical inversion of the methyl group may affect receptor potency and reproducibility

3-Methyl-1-(pyridine-3-carbonyl)piperazine vs. Analogs: Quantitative Differentiation


Lipophilicity & Polar Surface Area: Methyl vs. Desmethyl Analog

The 3-methyl substituent on the piperazine ring of the target compound modestly increases lipophilicity relative to the unsubstituted analog 1-(pyridine-3-carbonyl)piperazine . Calculated LogP for 3-Methyl-1-(pyridine-3-carbonyl)piperazine is 0.5155, whereas the predicted LogP for 1-(pyridine-3-carbonyl)piperazine (C10H13N3O, MW 191.23) is approximately 0.0 [1]. Both compounds share a TPSA of approximately 45 Ų, indicating that the methyl group does not alter hydrogen-bonding capacity but does affect hydrophobic partitioning.

LogP: Methyl vs. Desmethyl
Class-level
Calculated LogP: 0.52 vs ~0.0; Δ +0.5
May support consistent partitioning in cellular assays
In silico prediction; verify experimentally
Lipophilicity Polar Surface Area Drug-likeness

CXCR3 Binding Affinity and Methyl Substitution

In a series of pyridyl–piperazinyl–piperidine CXCR3 antagonists, the presence of an alkyl substituent at the 2′-position of the piperazine ring (analogous to the 3-position in the target compound) was found to exert a pronounced additive effect on receptor binding affinity [1]. Specifically, analog 18j containing a 2′(S)-ethylpiperazine moiety achieved a human CXCR3 IC50 of 0.2 nM, demonstrating the substantial potency enhancement achievable through piperazine alkylation [1]. While the target compound itself has not been directly assayed in published CXCR3 studies, class-level SAR indicates that the 3-methyl group confers a binding advantage relative to the non-alkylated piperazine scaffold.

CXCR3 Binding Affinity
Class-level
Analog 18j (2′-ethylpiperazine) IC50 0.2 nM; target not assayed
Reported SAR: alkylation may support receptor binding affinity
Class-level inference; direct assay data needed
GPCR CXCR3 Structure-Activity Relationship

Kinase Hinge-Binding: Nicotinoyl-Piperazine Scaffold

The nicotinoyl–piperazine moiety is a recognized pharmacophore in type II kinase inhibitor design, as exemplified by CHMFL-ABL/KIT-155 (also known as compound 34), a potent dual ABL/c-KIT inhibitor that utilizes the carbonyl oxygen of the nicotinoyl group to form a hydrogen bond with the kinase hinge region [1]. CHMFL-ABL/KIT-155 incorporates a 1-nicotinoylpiperidine substructure closely related to the nicotinoylpiperazine core of the target compound, and it exhibits in vitro IC50 values of 46 nM against BCR-ABL and 75 nM against c-KIT [2]. The target compound's nicotinoyl group is essential for this hinge-binding interaction; analogs lacking the carbonyl group or with alternative heterocyclic replacements would abrogate this key binding mode.

Kinase Hinge-Binding Motif
Class-level
CHMFL-ABL/KIT-155 (nicotinoyl-piperidine): BCR-ABL IC50 46 nM, c-KIT 75 nM
Nicotinoyl-piperazine core may offer hinge-binding for type II kinase design
Scaffold-class evidence; validate in target kinase assays
Kinase Inhibition ABL c-KIT Type II Inhibitor

3-Methyl-1-(pyridine-3-carbonyl)piperazine: Optimal Applications


CXCR3 Antagonist Lead Optimization

This compound serves as a strategic intermediate or core scaffold for CXCR3 antagonist programs. The established SAR demonstrating that piperazine ring alkylation enhances receptor affinity [1] supports its use in libraries where the 3-methyl group provides a potency-enhancing substitution while maintaining a synthetic handle for further derivatization. Procurement of the methylated derivative rather than the unsubstituted analog reduces the number of synthetic steps required to introduce this beneficial alkyl group.

Kinase Inhibitor Hinge-Binder Exploration

The nicotinoyl–piperazine motif is a validated hinge-binding element in type II kinase inhibitors [2]. This compound can be utilized as a starting material for the synthesis of novel kinase inhibitors targeting ABL, c-KIT, or other kinases susceptible to type II inhibition. The 3-methyl group offers an additional vector for SAR exploration without compromising the essential carbonyl hinge-binding interaction.

Physicochemical Profiling and Permeability

Given the modest LogP difference of ~0.5 relative to the non-methylated analog , this compound is suitable for comparative permeability and solubility studies aimed at understanding the impact of minor alkyl substitutions on ADME properties. Procurement of both the methylated and non-methylated versions enables controlled head-to-head physicochemical comparisons.

Application
Selection Property
Validation Focus
CXCR3 Antagonist Lead Optimization
Methyl-substituted piperazine scaffold with reported SAR
Receptor binding affinity and library diversification
Kinase Inhibitor Hinge-Binder Design
Nicotinoyl-piperazine hinge-binding pharmacophore
Type II kinase inhibition and selectivity profiling
Physicochemical Property Comparison
Modulated lipophilicity via methyl substitution
Comparative permeability and solubility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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